molecular formula C21H21NO5 B2859076 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid CAS No. 2361636-05-5

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid

Cat. No.: B2859076
CAS No.: 2361636-05-5
M. Wt: 367.401
InChI Key: MOUKWVRCWWSLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid” is a chemical compound with the CAS Number: 2361636-05-5 . It has a molecular weight of 367.4 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C21H21NO5/c1-26-21(10-19(23)24)12-22(13-21)20(25)27-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,24) . This code provides a detailed description of the molecule’s structure and stereochemistry.


Physical and Chemical Properties Analysis

This compound is a powder and is stored at a temperature of 4°C . It has a molecular weight of 367.4 .

Scientific Research Applications

Anti-inflammatory Applications

Compounds from the N-(fluorenyl-9-methoxycarbonyl) amino acids series, which are structurally related to 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid, have shown a broad spectrum of anti-inflammatory activity. These compounds are effective against conditions like oxazolone dermatitis in mice and adjuvant arthritis in rats, where activated T lymphocytes are implicated. They also inhibit T-lymphocyte activation in vitro, suggesting potential therapeutic applications for inflammatory diseases (Moshe Weitzberg et al., 1991).

Peptide Synthesis

In peptide synthesis, the fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of this compound, is used as a protective group for amino acids. This allows for the efficient synthesis of peptides with "difficult sequences" by inhibiting interchain association during solid-phase peptide synthesis. The reversible nature of this protecting group provides flexibility in peptide synthesis protocols (T. Johnson et al., 1993).

Material Science

In material science, N-fluorenyl-9-methoxycarbonyl-protected amino acids have been utilized as surfactants for carbon nanotubes (CNTs). The interactions between these surfactants and CNTs have been modeled using quantum mechanical computations. Furthermore, these surfactants can be converted into enzymatically activated CNT surfactants, creating homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, showcasing potential applications in nanotechnology and material science (B. Cousins et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it causes skin irritation, eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-26-21(10-19(23)24)12-22(13-21)20(25)27-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUKWVRCWWSLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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